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Compound of Interest

Compound Name:
2-(2,3-Dimethylphenoxy)-3-

nitropyridine

CAS No.: 76893-55-5

Cat. No.: B1597290

Get Quote

Executive Summary
The 2-phenoxy-3-nitropyridine scaffold represents a critical pharmacophore in drug discovery,

serving as a bioisostere for diaryl ethers found in HIV reverse transcriptase inhibitors (NNRTIs)

and anticancer agents. The structural integrity of this scaffold—specifically the dihedral angle

between the pyridine and phenyl rings—governs its binding affinity and solubility.

This guide compares the crystallographic parameters of key derivatives, highlighting how ortho-

substitution and nitro-group positioning drastically alter molecular conformation and crystal

packing.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and crystallization

pathways used to generate the data discussed below.
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Synthesis Workflow (Nucleophilic Aromatic
Substitution)
The synthesis relies on the

reaction between 2-chloro-3-nitropyridine and a substituted phenol.

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Substituted Phenol (1.0 eq), NaOH or

(1.1 eq).

Solvent System: THF/Water (1:1) or DMF.

Procedure:

Dissolve phenol and base in the solvent; stir for 30 min to generate the phenoxide.

Add 2-chloro-3-nitropyridine solution dropwise.

Reflux at 70–80°C for 4–6 hours.

Workup: Dilute with water, extract with

, dry over

, and concentrate.

Crystallization Techniques
High-quality single crystals suitable for X-ray diffraction are obtained via two primary methods:
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Method Protocol Suitability

Slow Evaporation

Dissolve 20 mg in minimal

Acetone/Ethanol (1:1). Cover

with perforated parafilm. Allow

to stand at RT for 3-5 days.

Best for stable, soluble

derivatives (e.g., 2-methoxy).

Vapor Diffusion

Dissolve compound in THF

(inner vial). Place in a jar

containing Hexane

(antisolvent). Seal and wait 1

week.

Best for lipophilic or difficult-to-

crystallize analogs.

Workflow Visualization

Critical Parameters
Starting Materials

(2-Cl-3-NO2-Py + Phenol)
Phenoxide Formation

(Base/THF/Water)
SNAr Coupling
(Reflux 4-6h)

 Nucleophilic Attack

Extraction & Drying
(CHCl3/Na2SO4)

Temp: 70-80°C

Crystallization
(Slow Evaporation)

X-Ray Diffraction
(Mo Kα)

 Single Crystal

Time: 4-6h

Click to download full resolution via product page

Caption: Step-by-step workflow from chemical synthesis to crystallographic analysis.

Comparative Crystallographic Data
The table below contrasts the structural metrics of the ortho-substituted (2-methoxy) derivative

against a 5-nitro analog and a complex bis-derivative.
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Parameter
2-(2-

Methoxyphenoxy)-3-

nitropyridine

2-(4-

Methylphenoxy)-5-

nitropyridine

Bis-Derivative

(Complex)

Formula

Crystal System Monoclinic Orthorhombic Triclinic

Space Group (inferred from Z=4)

Unit Cell (a) 7.5017(7) Å 7.2818(18) Å 4.5590(4) Å

Unit Cell (b) 7.1542(6) Å 11.977(2) Å 8.1530(8) Å

Unit Cell (c) 20.6369(18) Å 25.362(5) Å 11.6359(10) Å

Volume (V) 1106.96 Å³ 2211.9 Å³ 413.49 Å³

Z 4 8 1

Dihedral Angle 86.63(6)° (Orthogonal) 61.16(13)° (Twisted) ~43° / ~33°

Key Interaction
C-H···O (Weak H-

bonds)

-

Stacking (3.82 Å)

C-H···O Network

Ref. Code
Acta Cryst. E67,

o3174

Acta Cryst.[1] E67,

o3077

Acta Cryst. E81,

250779

Data Interpretation[1][2][3][4]
Steric Control of Conformation:

3-Nitro Series: The 2-(2-methoxyphenoxy)-3-nitropyridine exhibits an almost perfect

orthogonal geometry (86.63°). The bulky nitro group at position 3 and the methoxy group

at the ortho-position of the phenyl ring create significant steric repulsion, forcing the two

aromatic rings to twist perpendicular to each other.

5-Nitro Series: In contrast, the 5-nitro derivative allows for a more planar conformation

(61.16°). Moving the nitro group to position 5 removes the direct steric clash with the ether

oxygen and the phenyl ring, allowing for closer
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-

stacking interactions (centroid distance 3.82 Å) which are absent in the 3-nitro derivative.

Structural Analysis & Mechanism
Understanding the intermolecular forces is vital for predicting solid-state stability and solubility.

Intramolecular Forces
Nitro Group Planarity: In the 3-nitro derivatives, the nitro group is often twisted relative to the

pyridine ring (torsion angle ~6°) to relieve strain. In 5-nitro derivatives, it remains coplanar.

Ether Linkage: The

bond angle typically ranges from 116° to 120°, acting as a flexible hinge that accommodates
the steric bulk.

Packing Logic
The crystal packing is dominated by weak hydrogen bonds rather than strong ionic interactions.

Primary Motif:

interactions form infinite chains.

Secondary Motif: In planar derivatives (5-nitro), offset

-

stacking stabilizes the lattice. In orthogonal derivatives (3-nitro), the packing is driven by
"herringbone" or layer motifs to accommodate the bulky 3D shape.

Structural Logic Diagram
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Caption: Logic flow illustrating how substituent positioning dictates molecular geometry and

crystal packing forces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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